1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol
Description
1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound that features multiple functional groups, including an azocane ring, a piperazine ring, and a methoxyphenoxy group
Properties
IUPAC Name |
1-(azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N3O4/c1-30-24-17-21(18-27-13-11-25(12-14-27)15-16-28)7-8-23(24)31-20-22(29)19-26-9-5-3-2-4-6-10-26/h7-8,17,22,28-29H,2-6,9-16,18-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKQDPTVEIVLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)CCO)OCC(CN3CCCCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol typically involves multi-step organic reactions. The process may include:
Formation of the Azocane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the Methoxyphenoxy Group: This can be done through etherification reactions using methoxyphenol and appropriate leaving groups.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Batch or Continuous Flow Reactors: To handle large volumes of reactants.
Catalysts and Solvents: Selection of efficient catalysts and solvents to improve reaction rates and yields.
Purification Techniques: Use of chromatography, crystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the azocane ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of 1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
